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a]pyrimidine-3-carboxylic acid

Cat. No.: B1437705 Get Quote

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry,

renowned for its capacity to yield potent and selective inhibitors of various protein kinases.[1][2]

These enzymes are pivotal regulators of cellular signaling, and their dysregulation is a hallmark

of numerous diseases, most notably cancer.[1][2] Consequently, pyrazolo[1,5-a]pyrimidine

derivatives have been the subject of intensive drug discovery efforts, leading to the

development of inhibitors targeting a range of kinases, including Pim-1, Tropomyosin receptor

kinases (Trk), Cyclin-dependent kinase 2 (CDK2), and Phosphoinositide 3-kinase delta

(PI3Kδ).[1][3][4] The versatility of this scaffold permits extensive structural modifications at

multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

[1][2]

This guide presents a comparative analysis of different pyrazolo[1,5-a]pyrimidine scaffolds,

focusing on the influence of substitution patterns on their biological activity as kinase inhibitors.

We will delve into the synthetic strategies employed to access these diverse scaffolds, provide

detailed experimental protocols, and present a quantitative comparison of their inhibitory

activities supported by experimental data.

The Pyrazolo[1,5-a]pyrimidine Core: A Foundation
for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a fused bicyclic system comprising a pyrazole ring

fused to a pyrimidine ring.[2] This rigid, planar framework serves as an excellent starting point
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for the design of ATP-competitive kinase inhibitors, as it can effectively mimic the purine core of

ATP and establish key interactions within the ATP-binding pocket of kinases.[2] The strategic

placement of various substituents on this core structure allows for the modulation of its

electronic and steric properties, thereby influencing its binding affinity and selectivity for

different kinase targets.

Comparative Analysis of Key Scaffolds
The substitution pattern on the pyrazolo[1,5-a]pyrimidine ring system is a critical determinant of

its biological activity. Here, we compare three key scaffolds based on their substitution at the

C3, C5, and C7 positions, highlighting their distinct pharmacological profiles.

Scaffold 1: 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines as
Pim-1 Kinase Inhibitors
The Pim-1 kinase is a proto-oncogene that plays a crucial role in cell survival and proliferation,

making it an attractive target for cancer therapy.[5] Pyrazolo[1,5-a]pyrimidines with an aryl

group at the 3-position and an amino group at the 5-position have emerged as potent Pim-1

inhibitors.[5]

Structure-Activity Relationship (SAR) Insights:

3-Position: The nature of the aryl substituent at this position significantly impacts potency.

Electron-donating or -withdrawing groups on the phenyl ring can modulate the electronic

properties of the scaffold and its interaction with the kinase.

5-Position: An amino group at this position is often crucial for potent Pim-1 inhibition, likely

participating in hydrogen bonding interactions within the ATP-binding site.[5] The presence of

an active proton on the amine appears to enhance inhibitory activity.[5]

Quantitative Comparison of Inhibitory Activity:
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Compound
ID

3-Position
Substituent

5-Position
Substituent

Pim-1 IC50
(nM)

Flt-3 IC50
(nM)

Reference

1 Phenyl Amino 45 - [5]

7 Phenyl Amino <10 - [5]

9 Phenyl Hydroxyl 20-50 - [5]

12 Phenyl Methoxy 50-100 - [5]

14 Phenyl
Methylsulfony

l
100-200 - [5]

Note: IC50 values are approximate ranges as presented in the source.

Scaffold 2: 5,7-Disubstituted-pyrazolo[1,5-a]pyrimidines
as Dual CDK2/TrkA Inhibitors
Cyclin-dependent kinase 2 (CDK2) and Tropomyosin receptor kinase A (TrkA) are both

implicated in cancer progression, and dual inhibitors of these kinases represent a promising

therapeutic strategy.[3] Pyrazolo[1,5-a]pyrimidines with diverse substituents at the C5 and C7

positions have shown potent dual inhibitory activity.[3]

Structure-Activity Relationship (SAR) Insights:

7-Position: A substituted anilino group at this position is a common feature in potent

inhibitors.

5-Position: A key interaction is often a hydrogen bond formed by a morpholine group at a

specific position, which enhances selectivity.[6]

3-Position: A cyano group at the 3-position is frequently observed in this class of inhibitors.[7]

Quantitative Comparison of Inhibitory Activity:
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Compound
ID

5-Position
Substituent

7-Position
Substituent

CDK2 IC50
(µM)

TrkA IC50
(µM)

Reference

6s Varied amine

4-

Fluorophenyl

amino

0.23 0.45 [3]

6t Varied amine

4-

Fluorophenyl

amino

0.09 - [3]

Ribociclib

(Ref.)
- - 0.07 - [3]

Larotrectinib

(Ref.)
- - - 0.07 [3]

Scaffold 3: Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as
Antitubercular Agents
Beyond kinase inhibition in cancer, the pyrazolo[1,5-a]pyrimidine scaffold has also

demonstrated significant potential in tackling infectious diseases. Specifically, pyrazolo[1,5-

a]pyrimidin-7(4H)-one derivatives have been identified as potent antitubercular agents.[8][9]

Structure-Activity Relationship (SAR) Insights:

Core Structure: The pyrazolo[1,5-a]pyrimidin-7(4H)-one core is essential for activity.

Methylation of the oxygen or nitrogen in the pyrimidinone ring leads to a loss of activity.[8]

R2 Position: A phenyl group at the R2 position is favorable, and the introduction of small

electron-withdrawing groups like fluoro substituents can enhance or maintain potency.[8]

Quantitative Comparison of Antitubercular Activity:
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Compound ID R2 Substituent
MIC in GGas
(µM)

MIC in
7H9/ADC (µM)

Reference

1 Phenyl 0.78 >50 [8]

P16 2-Fluorophenyl 0.78 25 [8]

P17 3-Fluorophenyl 0.39 12.5 [8]

P18 4-Fluorophenyl 0.39 6.25 [8]

P19
3,4-

Difluorophenyl
0.39 1.56 [8]

P20
3,4-

Dichlorophenyl
0.2 3.12 [8]

Note: MIC (Minimum Inhibitory Concentration) against Mtb strain H37Rv. Lower MIC values

indicate higher potency. GGas and 7H9/ADC are different growth media.

Experimental Protocols
Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved

through the cyclocondensation of 5-aminopyrazole derivatives with various 1,3-bielectrophilic

partners.[2]

This two-step protocol involves the synthesis of a β-enaminone intermediate followed by

cyclocondensation.

Step 1: Synthesis of β-enaminones

React a suitable methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-

dimethylacetal (DMF-DMA) (1.5 mmol).

Perform the reaction under solvent-free microwave irradiation at 160 °C for 15 minutes.

The corresponding β-enaminone is typically yielded in high purity (83–97%).
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Step 2: Cyclocondensation

React the synthesized β-enaminone with 3-methyl-1H-pyrazol-5-amine.

The reaction yields the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.

This method allows for the direct introduction of a halogen atom at the 3-position.

Prepare a mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide.

Subject the mixture to a one-pot cyclization and oxidative halogenation reaction.

Carry out the reaction in the presence of an oxidizing agent such as potassium persulfate

(K₂S₂O₈).

This cascade cyclization is utilized to build pyrazolo[1,5-a]pyrimidines with aryl substitution at

the 3-position and a leaving group at the 5-position for further derivatization.

Treat an aryl-substituted acetonitrile with N,N-dimethylformamide dimethyl acetal to give the

corresponding 3-(dimethylamino)-2-(phenyl)acrylonitrile.

Prepare 4-phenyl-1H-pyrazol-5-amine by reacting the acrylonitrile intermediate with

hydrazine and glacial acetic acid in ethanol.

Further reactions, such as cyclization with N-methyl uracil in the presence of sodium

ethoxide, followed by chlorination with POCl₃, and subsequent amination, yield the desired

3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine.[5]

Biological Evaluation: In Vitro Kinase Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of compounds

against a specific kinase.

Reagents and Materials:

Recombinant kinase enzyme

Kinase-specific substrate (peptide or protein)
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ATP (Adenosine triphosphate)

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

Test compounds dissolved in DMSO

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

Microplate reader

Procedure:

1. Prepare a serial dilution of the test compounds in DMSO.

2. In a microplate, add the kinase, substrate, and assay buffer.

3. Add the diluted test compounds to the wells. Include a positive control (known inhibitor)

and a negative control (DMSO vehicle).

4. Initiate the kinase reaction by adding ATP.

5. Incubate the plate at the optimal temperature and time for the specific kinase.

6. Stop the reaction and add the detection reagent according to the manufacturer's

instructions.

7. Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

8. Calculate the percentage of inhibition for each compound concentration relative to the

controls.

9. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of

the compound concentration and fitting the data to a dose-response curve.

Visualizing Synthetic Pathways and Structure-
Activity Relationships
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Diagrams generated using Graphviz (DOT language) can effectively illustrate the logical flow of

synthetic strategies and the key determinants of biological activity.

General Synthetic Workflow
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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